molecular formula C16H13Br2N3O3S B12706423 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)- CAS No. 81963-82-8

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)-

Katalognummer: B12706423
CAS-Nummer: 81963-82-8
Molekulargewicht: 487.2 g/mol
InChI-Schlüssel: WBAPAJHTGFMFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)- is a complex organic compound that belongs to the oxadiazole family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve:

    Formation of the hydrazide: Starting from the corresponding carboxylic acid, the hydrazide can be prepared by reaction with hydrazine.

    Cyclization: The hydrazide is then cyclized with carbon disulfide under basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact mechanism for this specific compound would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Oxadiazole-2-thione derivatives: Similar in structure but with different substituents.

    1,2,4-Oxadiazole derivatives: Differ in the position of the nitrogen atoms in the ring.

    Thiadiazole derivatives: Contain sulfur in place of one of the nitrogen atoms.

Uniqueness

The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)- lies in its specific substituents, which can impart unique biological and chemical properties. These properties can make it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

81963-82-8

Molekularformel

C16H13Br2N3O3S

Molekulargewicht

487.2 g/mol

IUPAC-Name

5-(3,5-dibromo-2-hydroxyphenyl)-3-[(2-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H13Br2N3O3S/c1-23-13-5-3-2-4-12(13)19-8-21-16(25)24-15(20-21)10-6-9(17)7-11(18)14(10)22/h2-7,19,22H,8H2,1H3

InChI-Schlüssel

WBAPAJHTGFMFMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.